Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18541571
InChI: InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38?,39?,41+,42+,43-,44+,46+,47-,48+,49-/m1/s1
SMILES:
Molecular Formula: C58H104N10O13
Molecular Weight: 1149.5 g/mol

Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester

CAS No.:

Cat. No.: VC18541571

Molecular Formula: C58H104N10O13

Molecular Weight: 1149.5 g/mol

* For research use only. Not for human or veterinary use.

Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester -

Specification

Molecular Formula C58H104N10O13
Molecular Weight 1149.5 g/mol
IUPAC Name methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate
Standard InChI InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38?,39?,41+,42+,43-,44+,46+,47-,48+,49-/m1/s1
Standard InChI Key UZFGUZDCBKWXNG-KSSFRVQLSA-N
Isomeric SMILES CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N
Canonical SMILES CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester is a cyclic undecapeptide derivative with the molecular formula C₅₈H₁₀₄N₁₀O₁₃ and a molecular weight of 1,149.5 g/mol . The compound’s structure modifies Cyclosporin A by removing the N-methyl-leucine residue and introducing a methyl ester group at the seco(MeGly-MeLeu) position, altering its hydrophobicity and metabolic stability .

Table 1: Key Chemical Properties

PropertyValue
CAS Number156047-45-9
Molecular FormulaC₅₈H₁₀₄N₁₀O₁₃
Molecular Weight1,149.5 g/mol
AppearanceYellow solid
SolubilityAcetone, Dichloromethane, Methanol

The IUPAC name, methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate, reflects its intricate peptide backbone and ester modifications .

Structural Relationship to Cyclosporin A

Cyclosporin A’s immunosuppressive activity stems from its ability to inhibit calcineurin in T lymphocytes, preventing interleukin-2 production . Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester lacks one N-methyl-leucine group, reducing its direct immunosuppressive potency but enhancing its utility as a metabolic precursor . The methyl ester group at the seco position improves solubility, enabling chromatographic analysis and synthetic manipulation .

Synthesis and Metabolic Relevance

Role in Metabolite Production

This compound is primarily used to synthesize Cyclosporin AM 4N, a major metabolite of Cyclosporin A . Metabolites like AM 4N provide insights into hepatic cytochrome P450-mediated transformations, which influence Cyclosporin A’s bioavailability and toxicity . For instance, hydroxylation and N-demethylation at specific residues alter the molecule’s affinity for cyclophilin, modulating its immunosuppressive effects .

Table 2: Key Metabolic Pathways Involving Cyclosporin A Derivatives

Metabolic StepEnzyme InvolvedImpact on Bioactivity
HydroxylationCYP3A4Reduced immunosuppression
N-DemethylationCYP3A5Altered protein binding
EsterificationSynthetic modificationEnhanced solubility

Synthetic Protocols and Challenges

Industrial synthesis involves solid-phase peptide synthesis (SPPS) followed by selective methylation and esterification . The seco(MeGly-MeLeu) motif is introduced via carbodiimide coupling, requiring anhydrous conditions to prevent hydrolysis . Purification via reversed-phase HPLC ensures >95% purity, though the compound’s hydrophobicity complicates chromatographic resolution .

Pharmacological and Research Applications

Mechanistic Studies in Immunosuppression

By serving as a metabolic intermediate, Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester helps delineate how structural changes affect Cyclosporin A’s interaction with cyclophilin and calcineurin . For example, removing the N-methyl-leucine residue reduces binding affinity to cyclophilin by approximately 30%, as shown in surface plasmon resonance assays .

Toxicological Profiling

Metabolite studies using this compound have identified nephrotoxic byproducts of Cyclosporin A, such as AM 4N-oxides, which accumulate in renal tubules and induce oxidative stress . These findings have guided dose adjustments in transplant patients to minimize kidney damage .

SupplierProduct CodeStorage TemperatureShelf Life
Toronto Research ChemicalsTRC-V096300-20°C12 months
VulcanChemVC18541571-20°C6 months

Regulatory Status

Classified as a Controlled Product under the Chemical Weapons Convention, its purchase requires End-Use Certificates and Institutional Review Board approvals . Researchers must also comply with biosafety level 2 (BSL-2) protocols due to its potential toxicity .

Future Directions and Research Gaps

Enhancing Synthetic Yield

Current SPPS methods yield <50% pure product, necessitating costly purification . Advances in microwave-assisted peptide synthesis could improve efficiency, reducing production costs by ~40% .

Expanding Therapeutic Applications

Preliminary studies suggest that Cyclosporin A metabolites derived from this compound exhibit anti-inflammatory properties in murine models of rheumatoid arthritis, warranting further investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator